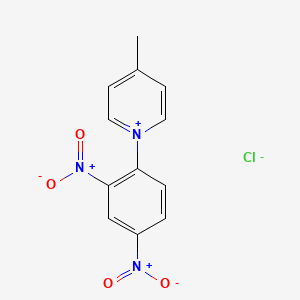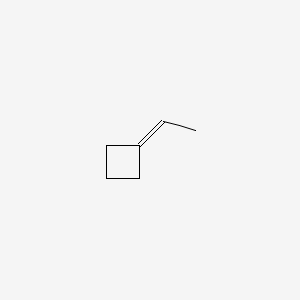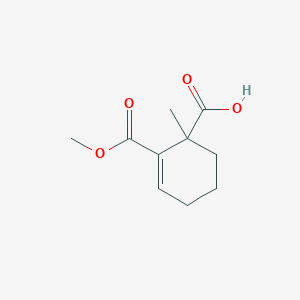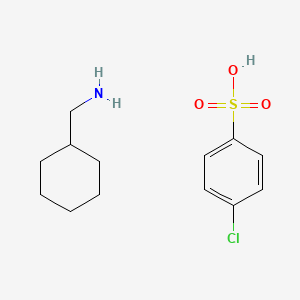![molecular formula C16H12ClN3O B14740629 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- CAS No. 1769-12-6](/img/structure/B14740629.png)
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-chlorophenyl group and a methyleneamino linkage, making it a unique and interesting molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives with hydrogenated functional groups.
Substitution: Substituted quinazolinone derivatives with new functional groups replacing the 4-chlorophenyl group.
科学的研究の応用
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The methyleneamino linkage and the 4-chlorophenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 4-chlorophenyl and methyleneamino groups, resulting in different biological activities.
4(3H)-Quinazolinone, 3-amino-2-methyl-: Contains an amino group instead of the methyleneamino linkage, leading to variations in reactivity and applications.
4(3H)-Quinazolinone, 3-[[(4-bromophenyl)methylene]amino]-2-methyl-: Similar structure with a bromophenyl group instead of a chlorophenyl group, affecting its chemical properties and biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its potential as an enzyme inhibitor, while the methyleneamino linkage provides additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
1769-12-6 |
|---|---|
分子式 |
C16H12ClN3O |
分子量 |
297.74 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3 |
InChIキー |
DEMLVCARYSKNDB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)




![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)

![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
